![molecular formula C15H19N3O2 B2851592 {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine CAS No. 1291861-79-4](/img/structure/B2851592.png)

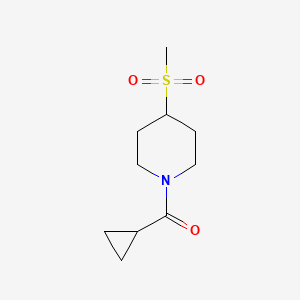

{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

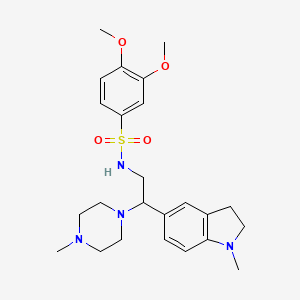

{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine is also known as 3-MeO-PCMo . It is a new morpholine analogue of 3-MeO-PCP and is classified as an arylcyclohexylamine drug . The aryl substituent of 3-MeO-PCMo is a phenyl ring with a methoxy (CH3-O-) substituent at R3, which is bound to a six-membered cyclohexyl ring .

Molecular Structure Analysis

The molecule is composed of a cyclohexylamine unit with an aryl moiety attachment . The aryl group is positioned geminal to the amine. In the simplest cases, the aryl moiety is typically a phenyl ring, sometimes with additional substitution . The amine is usually not primary; secondary amines such as methylamine or ethylamine, or tertiary cycloalkylamines such as piperidine and pyrrolidine, are the most commonly encountered N-substituents .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Compounds structurally related to "{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine" have been synthesized and evaluated for their anticancer activities. A study by Yakantham et al. (2019) involved the design, synthesis, and anticancer evaluation of derivatives against various human cancer cell lines including breast, lung, prostate, and more, demonstrating good to moderate activity (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

Another aspect of the compound's derivatives involves their antimicrobial properties. Bektaş et al. (2010) synthesized novel derivatives and screened them for antimicrobial activities, with some showing good to moderate activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Optoelectronic and Electrochromic Applications

In the field of material science, Constantin et al. (2019) explored the development of novel polyimides incorporating a similar oxadiazole segment. The study focused on the effect of structural variation on optoelectronic characteristics and electrochromic performances, highlighting the potential of these materials in electrochromic devices (Constantin, Bejan, & Damaceanu, 2019).

Photoinduced Molecular Rearrangements

The photochemistry of some oxadiazoles has been studied for their potential in molecular rearrangements, forming products like 1,2,4-triazoles, indazoles, and benzimidazoles under certain conditions, showcasing the compound's utility in synthetic organic chemistry (Buscemi, Vivona, & Caronna, 1996).

Corrosion Inhibition

The derivatives have also been studied for their application as corrosion inhibitors. Bouklah et al. (2006) investigated the efficiency of a related oxadiazole compound as a corrosion inhibitor for mild steel in sulfuric acid, demonstrating high efficiency and suggesting a potential application in corrosion protection (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors such as the serotonin and dopamine receptors .

Mode of Action

It’s likely that it interacts with its targets, causing conformational changes that affect the function of these targets . This can lead to a variety of downstream effects depending on the specific target and the nature of the interaction.

Biochemical Pathways

Based on its potential interaction with serotonin and dopamine receptors, it may influence pathways related to mood regulation, reward, and cognition .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action .

Result of Action

Based on its potential interaction with serotonin and dopamine receptors, it could potentially influence mood, cognition, and reward-related behaviors .

Action Environment

The action, efficacy, and stability of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells .

Eigenschaften

IUPAC Name |

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-19-12-7-5-11(6-8-12)13-17-14(20-18-13)15(16)9-3-2-4-10-15/h5-8H,2-4,9-10,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVXCZJJQDBOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3(CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carbonyl}piperazin-1-yl)-N-propylacetamide](/img/structure/B2851514.png)

![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2851515.png)

![2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2851524.png)

![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2851525.png)

![[3-(2-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2851527.png)

![(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine](/img/structure/B2851529.png)

![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide](/img/structure/B2851530.png)

![2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE](/img/structure/B2851532.png)